molecular formula C12H18ClNO2 B3114106 6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride CAS No. 199586-60-2

6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride

Cat. No. B3114106
CAS RN: 199586-60-2
M. Wt: 243.73 g/mol
InChI Key: FYXPWIUHWKJSSP-UHFFFAOYSA-N
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Description

6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . It is commonly used in proteomics research and is available for purchase from suppliers such as Santa Cruz and CymitQuimica .


Molecular Structure Analysis

The molecular structure of this compound consists of a chroman ring system with a methoxy group (–OCH3) and two methyl groups (–CH3) attached to it. The hydrochloride salt forms due to the presence of a chloride ion (Cl–) in the compound. For a visual representation, refer to the ChemicalBook entry .

Scientific Research Applications

Synthesis and Chemical Properties

6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride is a compound of interest in the synthesis of various chemical entities, showcasing the versatility of its chemical structure in organic synthesis. It's related to compounds that serve as proton sponges, a class of molecules that are highly basic and can encapsulate protons, thereby stabilizing high-energy intermediates in chemical reactions. For instance, the synthesis of quinoline derivatives, which include methoxy groups and exhibit properties of quinoline proton sponges, indicates the potential utility of similar structures in designing new materials or catalysts for chemical synthesis (Dyablo et al., 2015).

Pharmacological Activities

The structural framework of this compound shares similarities with compounds that have been evaluated for various biological activities, including antimicrobial and antioxidant properties. For example, derivatives of chroman, a core component of the compound , have been explored for their anti-tobacco mosaic virus activities, indicating the potential for antiviral applications (Li et al., 2014). Additionally, certain chromone and isocoumarin derivatives, which are structurally related, have shown antibacterial and antioxidant activities, suggesting a broad spectrum of possible pharmacological uses for compounds within this chemical family (Lai et al., 2019).

Metabolic Studies

The compound's relevance extends into studies of metabolism and excretion, particularly in the context of medicinal chemistry. Understanding the metabolic pathways and transformation products of chemically related compounds can inform the development of new drugs with optimized pharmacokinetic profiles. For instance, research into the metabolism of structurally related HSP90 inhibitors in rats and dogs has provided insights into the metabolic stability and potential human relevance of these compounds (Xu et al., 2013).

properties

IUPAC Name

6-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-12(2)7-10(13)9-6-8(14-3)4-5-11(9)15-12;/h4-6,10H,7,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXPWIUHWKJSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)OC)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride
Reactant of Route 2
6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride
Reactant of Route 3
6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride
Reactant of Route 4
6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride
Reactant of Route 5
6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride
Reactant of Route 6
6-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride

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